molecular formula C9H16O2 B3421775 4-Methylcyclohexanol acetate CAS No. 22597-23-5

4-Methylcyclohexanol acetate

Cat. No.: B3421775
CAS No.: 22597-23-5
M. Wt: 156.22 g/mol
InChI Key: VJBFCCCTSQEGMH-UHFFFAOYSA-N
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Description

4-Methylcyclohexanol acetate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is a derivative of cyclohexanol, where the hydroxyl group is esterified with acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.

Scientific Research Applications

4-Methylcyclohexanol acetate has several applications in scientific research:

Safety and Hazards

The safety data sheet for 4-Methylcyclohexanol, a related compound, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexanol acetate can be synthesized through the esterification of 4-methylcyclohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of supported metal catalysts, such as ruthenium or palladium, can also enhance the selectivity and efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexanol acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-methylcyclohexanol and acetic acid in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form 4-methylcyclohexanone acetate.

    Reduction: Reduction of the ester can yield 4-methylcyclohexanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 4-Methylcyclohexanol and acetic acid.

    Oxidation: 4-Methylcyclohexanone acetate.

    Reduction: 4-Methylcyclohexanol.

Mechanism of Action

The mechanism of action of 4-methylcyclohexanol acetate involves its interaction with specific molecular targets and pathways:

    Esterification: The hydroxyl group of 4-methylcyclohexanol reacts with acetic acid to form the ester bond, facilitated by acid catalysts.

    Hydrolysis: The ester bond is cleaved by water in the presence of an acid or base, resulting in the formation of 4-methylcyclohexanol and acetic acid.

    Oxidation and Reduction: The compound undergoes redox reactions, where the ester group can be oxidized to a ketone or reduced to an alcohol.

Comparison with Similar Compounds

4-Methylcyclohexanol acetate can be compared with other similar compounds, such as:

    Cyclohexanol acetate: Lacks the methyl group, resulting in different physical and chemical properties.

    4-Methylcyclohexanone acetate: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    4-Methylcyclohexanol: The non-esterified form, which has different solubility and reactivity characteristics.

These comparisons highlight the unique properties of this compound, such as its specific odor profile and reactivity in esterification and hydrolysis reactions .

Properties

IUPAC Name

(4-methylcyclohexyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-3-5-9(6-4-7)11-8(2)10/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBFCCCTSQEGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928076
Record name 4-Methylcyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13332-20-2, 22597-23-5
Record name cis-4-Methylcyclohexyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013332202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylcyclohexanol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022597235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylcyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-methylcyclohexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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